molecular formula C18H20N2O4S B2950615 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol CAS No. 927027-60-9

2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Katalognummer: B2950615
CAS-Nummer: 927027-60-9
Molekulargewicht: 360.43
InChI-Schlüssel: RUDSVRYYGLVRLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol features a phenol core substituted at position 2 with a methoxy group and at position 5 with a dihydro-pyrazole ring. The pyrazole moiety is further functionalized with a methylsulfonyl group (electron-withdrawing) at N1 and a p-tolyl group (electron-donating) at C2.

Eigenschaften

IUPAC Name

2-methoxy-5-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12-4-6-13(7-5-12)15-11-16(20(19-15)25(3,22)23)14-8-9-18(24-2)17(21)10-14/h4-10,16,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDSVRYYGLVRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes a methoxy group, a methylsulfonyl group, and a pyrazole moiety, which contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that derivatives of similar compounds, such as 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol, possess significant anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
  • MAO Inhibition : The compound's structure suggests potential inhibitory activity against monoamine oxidase (MAO) enzymes. Inhibitors of MAO-A and MAO-B have been linked to neuroprotective effects and antidepressant activities .

The biological activity of 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes such as MAO-A and MAO-B, leading to increased levels of neurotransmitters like serotonin and norepinephrine in the brain .
  • Modulation of Inflammatory Pathways : Research on related compounds indicates that they may inhibit the production of inflammatory mediators through the suppression of NF-kB signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol:

StudyCompoundActivityIC50 Value
2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenolAnti-inflammatoryNot specified
1-substituted hydrazonesMAO-A Inhibition0.028 µM
Various COX inhibitorsAnti-inflammatoryVaries by compound

The above table summarizes key findings from relevant studies that highlight the potential anti-inflammatory and MAO-inhibitory activities associated with similar compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on the Pyrazole Ring

Key Compounds :

Compound 7 (Entry 7, ): 2-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol Differences: Lacks methylsulfonyl and p-tolyl groups; pyrazole substituted with phenyl at C3. Phenyl substitution may enhance π-π stacking but lacks the steric bulk of p-tolyl .

Compound 8 (Entry 8, ): 2-Methoxy-5-(1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol Differences: Nitrophenyl at N1 introduces strong electron-withdrawing effects, contrasting with methylsulfonyl. Impact: Nitro groups often improve binding affinity in drug candidates but may reduce solubility. Methylsulfonyl offers a balance between polarity and metabolic stability .

Quinoline Derivative (): 2-Chloro-6-ethoxy-3-[(5R)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline Differences: Quinoline core replaces phenol; chloro and ethoxy substituents alter electronic properties. Impact: The quinoline system may enhance planar stacking interactions, while the phenolic -OH in the target compound provides hydrogen-bond donor capacity .

Lead Compounds for Glaucoma () :
  • 1b and 1g: Feature styryl-phenol or nitrostyryl-aniline groups. Comparison: Both exhibit two hydrogen bonds critical for activity. The target compound’s phenolic -OH and sulfonyl oxygen could similarly engage in hydrogen bonding, though its pyrazole conformation (influenced by p-tolyl) may alter binding geometry .
Superoxide Inhibition () :
  • A thiazole-pyrazole hybrid (IC50 = 6.2 μM) demonstrates radical scavenging.

Structural and Crystallographic Insights

  • Crystal Structure (): A related compound, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, shows dihedral angles of 16.83°–51.68° between the pyrazole and aromatic rings. Prediction for Target Compound: The p-tolyl group’s steric bulk and methylsulfonyl’s polarity may increase ring planarity or torsion, affecting packing and solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Pyrazole Substituents Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Notable Properties Reference
Target Compound Phenol 1-(Methylsulfonyl), 3-(p-Tolyl) 386.43 (calculated) 1 donor (-OH), 3 acceptors High polarity, moderate logP
Compound 7 () Phenol 3-Phenyl 268.32 1 donor (-OH), 1 acceptor Lower steric bulk
Quinoline Derivative () Quinoline 1-(Methylsulfonyl), 3-(p-Tolyl) 443.95 0 donors, 4 acceptors Planar aromatic system
1b () Styryl-phenol Styryl, m-Tolyl ~340 (estimated) 2 donors, 2 acceptors Glaucoma activity via H-bonding

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.